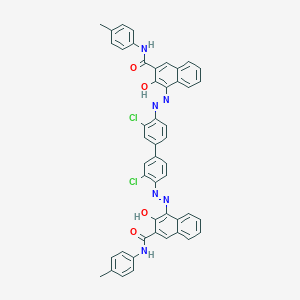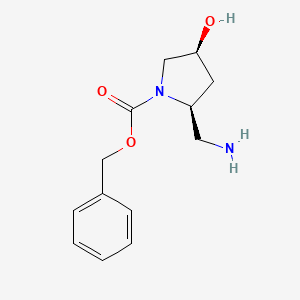
6-(4-Methylthiophenyl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methylthiophenyl)picolinic acid is a useful research compound. Its molecular formula is C13H11NO2S and its molecular weight is 245.29694. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reactivity and Mechanistic Insights
Research has shown significant interest in the reactivity of nitric oxide and nitrosonium ion with copper(II/I) Schiff base complexes, where derivatives of picolinic acid play a crucial role. The study by Mishra et al. (2022) explored the reactivity of Schiff base ligands, leading to imine C═N bond cleavage and the oxidation of pyridine-2-aldehyde to pyridine-2-carboxylic acid. This reaction mechanism provides insights into the transformation of picolinic acid derivatives and their potential applications in catalysis and material science (Mishra et al., 2022).
Picolinic Acid Catabolism
Picolinic acid, a derivative of picolinic acid, has been studied for its microbial degradation pathway. Qiu et al. (2018) demonstrated that picolinic acid is converted through several steps involving microbial enzymes, highlighting the biological degradation and utilization of picolinic acid derivatives. This understanding contributes to the environmental bioremediation of picolinic acid and its derivatives (Qiu et al., 2018).
Material Science Applications
The synthesis and properties of picolinic acid derivatives have been explored for their potential applications in advanced material sciences. Wang et al. (2006) discussed the synthesis of 6-phenylethynyl picolinic acid and its use in preparing thermally reactive derivatives for aerospace polymers, demonstrating the versatility of picolinic acid derivatives in high-performance materials (Wang et al., 2006).
Catalysis and Coordination Chemistry
Research has also focused on the coordination chemistry of picolinic acid derivatives, as exemplified by the work of Andres and Chauvin (2011), who synthesized 6-phosphoryl picolinic acid derivatives as europium and terbium sensitizers. This study highlights the application of picolinic acid derivatives in the field of luminescence and the development of new materials for sensing and imaging applications (Andres & Chauvin, 2011).
Herbicidal Activity
Picolinic acid derivatives have been explored for their herbicidal activity, providing a foundation for developing novel synthetic auxin herbicides. Feng et al. (2023) designed and synthesized 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds, demonstrating potent herbicidal activity. This research offers a new perspective on the use of picolinic acid derivatives in agricultural chemistry (Feng et al., 2023).
Propiedades
IUPAC Name |
6-(4-methylsulfanylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-10-7-5-9(6-8-10)11-3-2-4-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOYYTLBPNXXQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chloro-4-methyl-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1141527.png)

![3-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141531.png)


![6-Ethynylimidazo[1,2-a]pyrazine](/img/structure/B1141539.png)
